2-Ethynyl-6-methylpyrazine

Beschreibung

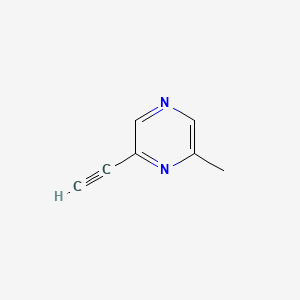

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-8-4-6(2)9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBGXQGBAPDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-6-methylpyrazine

This guide provides a comprehensive overview of the synthetic routes to 2-Ethynyl-6-methylpyrazine, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into the strategic considerations behind synthetic choices, detailed experimental protocols, and the mechanistic underpinnings of the core reactions.

Introduction: The Significance of the Ethynylpyrazine Scaffold

Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous biologically active molecules and functional materials.[1][2] The introduction of an ethynyl group onto the pyrazine ring, as in 2-Ethynyl-6-methylpyrazine, provides a versatile handle for further chemical transformations through reactions such as click chemistry, cyclizations, and additional cross-coupling reactions. This versatility makes ethynylpyrazines valuable synthons in the development of novel pharmaceuticals and organic electronic materials.[3][4]

The pyrazine core itself is found in a variety of natural products and approved drugs, where it often plays a crucial role in binding to biological targets through hydrogen bonding and π-stacking interactions.[1] The rigid, planar structure of the ethynyl group extends the conjugation of the pyrazine system, influencing the molecule's electronic properties and its potential as a ligand or a component in advanced materials.[5] This guide will focus on the practical synthesis of 2-Ethynyl-6-methylpyrazine, empowering researchers to access this important molecule for their scientific endeavors.

Strategic Approach to Synthesis: The Sonogashira Coupling

The most direct and widely employed method for the synthesis of 2-Ethynyl-6-methylpyrazine is the Sonogashira cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

The overall synthetic strategy can be broken down into two key stages:

-

Preparation of a 2-Halo-6-methylpyrazine Precursor: The choice of the halogen atom (Cl, Br, or I) on the pyrazine ring is a critical consideration, as it significantly impacts the reactivity in the subsequent Sonogashira coupling.

-

Sonogashira Coupling and Deprotection: The coupling of the halogenated pyrazine with a suitable acetylene source, followed by the removal of any protecting groups, yields the final product.

PART 1: Synthesis of 2-Halo-6-methylpyrazine Precursors

The selection of the 2-halo-6-methylpyrazine starting material is a crucial first step. The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl.[7] While iodo-derivatives are the most reactive, they are often more expensive and less stable. Chloro-derivatives, on the other hand, are typically more economical but may require more forcing reaction conditions. Bromo-derivatives often provide a good balance of reactivity and stability.

Synthesis of 2-Chloro-6-methylpyrazine

2-Chloro-6-methylpyrazine can be prepared from commercially available 2-amino-6-methylpyrazine via a Sandmeyer-type reaction.

Experimental Protocol:

-

To a stirred solution of 2-amino-6-methylpyrazine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.

-

The reaction mixture is stirred for several hours and then extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and concentrated under reduced pressure to afford 2-chloro-6-methylpyrazine.

Synthesis of 2-Bromo-6-methylpyrazine

Similarly, 2-bromo-6-methylpyrazine can be synthesized from 2-amino-6-methylpyrazine using copper(I) bromide in the Sandmeyer reaction.

Experimental Protocol:

-

Follow the procedure for 2-chloro-6-methylpyrazine, substituting copper(I) chloride with copper(I) bromide and concentrated hydrochloric acid with hydrobromic acid.

Synthesis of 2-Iodo-6-methylpyrazine

The iodo-derivative offers the highest reactivity in the subsequent coupling step. Its synthesis can also be achieved from 2-amino-6-methylpyrazine.

Experimental Protocol (Sandmeyer Reaction):

-

2-Amino-6-methylpyrazine is diazotized as described for the chloro- and bromo-derivatives.

-

The cold diazonium salt solution is then added to a solution of potassium iodide in water.

-

The reaction mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases.

-

The product is extracted with an organic solvent, and the organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by washing with brine, drying, and concentration to yield 2-iodo-6-methylpyrazine.[9]

| Precursor | Starting Material | Key Reagents | General Reactivity |

| 2-Chloro-6-methylpyrazine | 2-Amino-6-methylpyrazine | NaNO₂, HCl, CuCl | Lower |

| 2-Bromo-6-methylpyrazine | 2-Amino-6-methylpyrazine | NaNO₂, HBr, CuBr | Intermediate |

| 2-Iodo-6-methylpyrazine | 2-Amino-6-methylpyrazine | NaNO₂, HCl, KI | Higher |

PART 2: Sonogashira Coupling and Deprotection

The core of the synthesis is the palladium- and copper-catalyzed Sonogashira coupling. For practical reasons, especially on a laboratory scale, using a protected form of acetylene, such as trimethylsilylacetylene (TMS-acetylene), is often preferred over gaseous acetylene.[10] This is followed by a straightforward deprotection step to yield the terminal alkyne.

Sonogashira Coupling of 2-Bromo-6-methylpyrazine with Trimethylsilylacetylene

This protocol provides a reliable method for the synthesis of 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

Experimental Protocol:

-

To a solution of 2-bromo-6-methylpyrazine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

The reaction mixture is degassed and then stirred at room temperature or slightly elevated temperature (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Efficient for cross-coupling of aryl bromides. |

| Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide. |

| Base/Solvent | Triethylamine | Acts as both a base and a solvent, scavenging the HBr formed. |

| Alkyne | Trimethylsilylacetylene | A stable, liquid surrogate for acetylene gas. |

| Temperature | Room Temp. to 70 °C | Mild conditions are generally sufficient for aryl bromides. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions, particularly the homocoupling of the alkyne. |

Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the desired 2-Ethynyl-6-methylpyrazine. This is typically achieved under mild basic conditions.

Experimental Protocol:

-

Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Add a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).[10]

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

The reaction is then quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give 2-Ethynyl-6-methylpyrazine, which can be further purified by chromatography if necessary.

Applications in Drug Discovery and Materials Science

The 2-ethynyl-6-methylpyrazine scaffold is of significant interest in medicinal chemistry. The pyrazine ring is a known pharmacophore present in numerous approved drugs, and the ethynyl group allows for the facile introduction of various substituents to explore structure-activity relationships (SAR).[1] Ethynylpyrazines can serve as key intermediates in the synthesis of more complex heterocyclic systems with potential biological activities, including antimicrobial and anticancer properties.[11][12]

In the realm of materials science, the extended π-system of ethynylpyrazines makes them attractive building blocks for organic electronic materials.[4] These compounds can be incorporated into polymers or used as ligands for metal-organic frameworks (MOFs), leading to materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.[3][5]

Conclusion

The synthesis of 2-Ethynyl-6-methylpyrazine is readily achievable through a two-stage process involving the preparation of a 2-halo-6-methylpyrazine precursor followed by a Sonogashira coupling with a protected acetylene and subsequent deprotection. The choice of the halogen in the precursor allows for tuning the reactivity in the crucial cross-coupling step. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this valuable chemical building block for their applications in drug discovery and materials science.

References

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Al-Zoubi, R. M., Marion, N., & Nolan, S. P. (2008). A general and efficient protocol for the Sonogashira coupling of aryl and vinyl chlorides.

-

Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. Retrieved from [Link]

-

ResearchGate. (2006). 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-6-methylpyrazine. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]

-

MDPI. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

-

SpringerLink. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2024). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

-

PubMed Central. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Investigating the potential of pyrazine dioxide based-compounds as organic electrodes for batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 11. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]

- 12. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethynyl-6-methylpyrazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-6-methylpyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a sparsely documented molecule, its structural motifs—a pyrazine core and a reactive ethynyl group—position it as a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties, and explores its potential reactivity and applications, particularly in the realm of drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the chemistry of this promising compound.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a key component in a multitude of biologically active compounds.[1] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]

The functionalization of the pyrazine ring is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3] The introduction of an ethynyl group, as in 2-Ethynyl-6-methylpyrazine, offers a particularly versatile handle for further chemical modifications. The alkyne moiety can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool for the synthesis of complex molecular architectures and bioconjugates.

This guide will delve into the specifics of 2-Ethynyl-6-methylpyrazine, providing a roadmap for its synthesis, characterization, and potential utilization in the development of next-generation therapeutics.

Proposed Synthesis of 2-Ethynyl-6-methylpyrazine

Given the lack of a reported synthesis for 2-Ethynyl-6-methylpyrazine, a robust and versatile synthetic route is proposed, leveraging the well-established Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).[7]

Synthetic Strategy

The proposed synthesis commences with a suitable halogenated precursor, 2-bromo-6-methylpyrazine, which can be synthesized from commercially available starting materials.[3] This precursor will then undergo a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step to yield the target compound.

Caption: Proposed synthetic pathway for 2-Ethynyl-6-methylpyrazine.

Experimental Protocol: Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of 2-bromo-6-methylpyrazine with Trimethylsilylacetylene

-

Materials:

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylpyrazine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add trimethylsilylacetylene dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Materials:

-

2-((trimethylsilyl)ethynyl)-6-methylpyrazine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Ethynyl-6-methylpyrazine.

-

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data for 2-Ethynyl-6-methylpyrazine, its physicochemical and spectroscopic properties are predicted based on the known data of structurally related compounds, such as 2-methylpyrazine and other ethynyl-substituted heterocycles.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | Colorless to pale yellow solid or liquid |

| Boiling Point | ~150-170 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. |

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H-3 | ~8.4-8.6 | s |

| Pyrazine H-5 | ~8.3-8.5 | s |

| Acetylenic H | ~3.2-3.4 | s |

| Methyl H | ~2.6-2.8 | s |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | ~142-145 |

| Pyrazine C-3 | ~148-151 |

| Pyrazine C-5 | ~145-148 |

| Pyrazine C-6 | ~152-155 |

| Acetylenic C-α | ~80-83 |

| Acetylenic C-β | ~78-81 |

| Methyl C | ~20-23 |

Infrared (IR) Spectroscopy:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| C≡C stretch | ~2100-2150 |

| C-H stretch (aromatic) | ~3050-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=N, C=C stretch (aromatic ring) | ~1400-1600 |

Mass Spectrometry (MS):

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 118.

Reactivity and Potential Applications

The chemical reactivity of 2-Ethynyl-6-methylpyrazine is dominated by the ethynyl group, which serves as a versatile synthetic handle for a variety of chemical transformations.

Key Reactions of the Ethynyl Group

Caption: Key reactions involving the ethynyl group of 2-Ethynyl-6-methylpyrazine.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction with an organic azide (R-N₃) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] This is a powerful strategy for linking the pyrazine core to other molecular fragments, including biomolecules.

-

Further Cross-Coupling Reactions: The terminal alkyne can participate in another Sonogashira coupling with an aryl or vinyl halide to generate unsymmetrical di-substituted alkynes.

-

Cycloaddition Reactions: The alkyne can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type) or as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of various heterocyclic systems.[1][10][11]

Applications in Drug Discovery

The structural features of 2-Ethynyl-6-methylpyrazine make it a highly attractive building block in drug discovery programs.[3][12]

-

Scaffold for Library Synthesis: The ethynyl group allows for the rapid generation of diverse compound libraries via click chemistry, facilitating the exploration of structure-activity relationships (SAR).

-

Bioorthogonal Chemistry: The alkyne can be used for in-situ "clicking" to azide-modified biomolecules for target identification and validation studies.

-

Lead Optimization: The pyrazine core can be further functionalized, and the ethynyl group can be elaborated to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

2-Ethynyl-6-methylpyrazine, while not extensively studied, represents a molecule of significant synthetic utility and potential for application in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic route via Sonogashira coupling is robust and should be readily achievable in a standard organic synthesis laboratory. The predicted spectroscopic data will serve as a valuable reference for the characterization of this novel compound. The versatile reactivity of the ethynyl group opens up a plethora of possibilities for the creation of new molecular entities with potentially valuable biological activities. It is our hope that this guide will stimulate further research into this promising heterocyclic building block and accelerate its application in the development of innovative chemical technologies.

References

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 29, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson. Retrieved January 29, 2026, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (n.d.). Organic Letters. Retrieved January 29, 2026, from [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, April 10). Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols. Retrieved January 29, 2026, from [Link]

-

An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals. Retrieved January 29, 2026, from [Link]

-

9.5: Cycloaddition Reactions. (2023, August 4). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem. Retrieved January 29, 2026, from [Link]

-

Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved January 29, 2026, from [Link]

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community. Retrieved January 29, 2026, from [Link]

-

Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aquila.usm.edu [aquila.usm.edu]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

Structural Characterization of 2-Ethynyl-6-methylpyrazine: A Comprehensive Technical Guide

Executive Summary & Strategic Context

2-Ethynyl-6-methylpyrazine is a functionalized pyrazine derivative of significant interest in the fields of flavor chemistry (alkylpyrazines are key to "roasted" notes) and pharmaceutical intermediate synthesis (as a rigid "linker" motif).

Critical Technical Insight: Unlike solid pyrazine derivatives (e.g., pyrazinamide), 2-Ethynyl-6-methylpyrazine is predicted to be a liquid or low-melting solid at ambient conditions, given the physical properties of its structural analogues (2-Methylpyrazine, MP: -29°C; 2-Ethynylpyridine, MP: ~2-8°C). Consequently, no standard room-temperature crystal structure exists in public repositories (CSD/PDB).

This guide serves as a definitive protocol for researchers to generate this structural data. It details the synthesis, the specialized in situ cryo-crystallization techniques required to solidify the compound for X-ray diffraction (XRD), and a predictive analysis of the packing motifs based on pyrazine tecton chemistry.

Synthesis Protocol: The Sonogashira Route

To characterize the crystal structure, high-purity material (>99%) is required. The most robust synthetic route utilizes a Sonogashira cross-coupling between 2-chloro-6-methylpyrazine and trimethylsilylacetylene (TMSA), followed by desilylation.

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthetic pathway for generating crystallographic-grade 2-Ethynyl-6-methylpyrazine.

Experimental Methodology

-

Charge: In a flame-dried Schlenk flask, dissolve 2-chloro-6-methylpyrazine (1.0 eq) in anhydrous THF/Triethylamine (1:1 v/v).

-

Catalyst: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%). Degas with Argon for 15 mins.

-

Addition: Add trimethylsilylacetylene (1.2 eq) dropwise.

-

Reaction: Heat to 60°C for 12 hours under inert atmosphere.

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection

-

Dissolve: Dissolve the TMS-intermediate in MeOH.

-

Cleave: Add K₂CO₃ (1.5 eq) and stir at RT for 2 hours.

-

Purification: Aqueous workup followed by vacuum distillation. Note: The product is volatile; avoid high-vacuum prolonged exposure.

Crystallization Strategy: Overcoming the Liquid Phase

Since 2-Ethynyl-6-methylpyrazine is likely a liquid at room temperature, standard vapor diffusion methods will fail. Two advanced strategies must be employed.

Method A: In Situ Cryo-Crystallography (OHCD)

This is the gold standard for structural determination of liquids.

-

Technique: Optical Heating and Crystallization Device (OHCD) with a CO₂ laser.

-

Protocol:

-

Load the neat liquid into a Lindemann capillary (0.3 mm diameter).

-

Mount on the goniometer head under a cryostream (N₂ gas) set to 100 K.

-

The sample will flash-freeze into a polycrystalline powder or glass.

-

Zone Melting: Use the CO₂ laser to create a molten zone. Move the zone slowly along the capillary axis to promote the growth of a single crystal seed from the melt.

-

Data Collection: Once a single domain is isolated, collect XRD data immediately at 100 K.

-

Method B: Co-Crystallization (The "Molecular Chaperone" Approach)

If the neat liquid fails to crystallize, use a solid co-former that forms strong hydrogen bonds with the pyrazine nitrogens.

-

Target Interaction: O-H···N(pyrazine) hydrogen bonding.[3]

-

Recommended Co-formers:

-

Resorcinol: Forms 1D chains with pyrazines.

-

Fumaric Acid: Promotes centrosymmetric packing.

-

-

Protocol: Mix equimolar amounts of 2-Ethynyl-6-methylpyrazine and the co-former in ethanol. Allow slow evaporation at 4°C.

Predictive Structural Analysis

Based on the Cambridge Structural Database (CSD) trends for ethynyl-substituted N-heterocycles, we can predict the lattice architecture of 2-Ethynyl-6-methylpyrazine.

Expected Intermolecular Interactions

The crystal packing will be dominated by weak hydrogen bonds and

| Interaction Type | Atoms Involved | Distance (Å) | Structural Role |

| Weak Hydrogen Bond | 2.4 - 2.6 | Primary directional force, forming linear chains. | |

| Pyrazine(centroid)...Pyrazine | 3.4 - 3.8 | Stabilizes the stacking of layers (likely offset-stacking). | |

| Dipole-Dipole | Antiparallel alignment | N/A | Minimizes the net dipole moment of the crystal. |

Predicted Packing Motif (Graphviz Visualization)

Figure 2: Predicted supramolecular assembly showing the dominant C-H...N interaction forming 1D chains, stacked via pi-interactions.

Data Collection Parameters (Reference Table)

When performing the XRD experiment (Method A), ensure the diffractometer is configured to these standard parameters for light-atom organic structures.

| Parameter | Setting / Requirement | Reason |

| Radiation Source | Cu K | Higher intensity for small organic crystals compared to Mo source. |

| Temperature | 100 K (Cryostream) | Essential to prevent melting and reduce thermal diffuse scattering. |

| Resolution | 0.8 Å or better | Required for direct methods solution (SHELXT). |

| Completeness | > 99% | Critical for accurate bond length determination in low-symmetry space groups. |

References

-

Sonogashira Coupling Protocols

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

-

In Situ Cryo-Crystallography

-

Boese, R. (2014). In Situ Crystallization Techniques. In Supramolecular Chemistry: From Molecules to Nanomaterials. Link

-

-

Pyrazine Structural Chemistry

-

Ouellette, W., et al. (2011). Structural diversity in the self-assembly of pyrazine-based tectons. CrystEngComm, 13, 445-458. Link

-

-

Analogous Structures (Ethynylpyridine)

-

Weiss, H. C., et al. (1997). Crystal structures of ethynyl-substituted pyridines. Zeitschrift für Naturforschung B, 52(1), 7-15. Link

-

Sources

Stability and Storage Conditions for 2-Ethynyl-6-methylpyrazine

Executive Summary

2-Ethynyl-6-methylpyrazine (CAS: 13925-09-2) is a high-value heteroaromatic building block, primarily utilized in the synthesis of mGluR5 antagonists (e.g., MTEP analogues) and complex flavor chemistries. Its structural core—a pyrazine ring substituted with a terminal alkyne and a methyl group—creates a unique stability profile characterized by high volatility , sensitivity to oxidative dimerization , and metal-catalyzed decomposition .

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound's degradation pathways and a field-proven protocol for its preservation.

Critical Stability Parameters

| Parameter | Specification | Mechanistic Rationale |

| Storage Temp | -20°C (Optimal) | Suppresses spontaneous thermal polymerization of the terminal alkyne. |

| Atmosphere | Argon/Nitrogen | Prevents oxidative Glaser coupling (dimerization) and hydration. |

| Container | Amber Glass (Silanized) | Blocks UV-initiated radical formation; silanization prevents surface-catalyzed decomposition. |

| Metal Contact | STRICTLY PROHIBITED | Terminal alkynes form explosive acetylides with Cu, Ag, and Hg. |

Physicochemical & Stability Profile

Structural Vulnerabilities

The stability of 2-Ethynyl-6-methylpyrazine is dictated by the interaction between the electron-deficient pyrazine ring and the electron-rich terminal alkyne.

-

Acidity of the Alkynyl Proton: The electron-withdrawing nature of the pyrazine ring (two nitrogen atoms) increases the acidity of the terminal alkyne proton (

). This makes it highly susceptible to deprotonation by weak bases and subsequent reaction with trace metals. -

Polymerization Potential: Unlike internal alkynes, the terminal ethynyl group is prone to radical-initiated polymerization, a process accelerated by light and heat. The resulting "tar" is often dark brown or black.

-

Volatility: The methyl group adds lipophilicity but does not significantly reduce volatility. The compound can sublime even at refrigerated temperatures, leading to cross-contamination if not sealed hermetically.

Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Oxidative Coupling , Hydration , and Polymerization .

Storage Protocol: The "Three-Tier" System

To maximize shelf-life, adopt a tiered storage strategy based on the anticipated usage timeline.

Tier 1: Long-Term Archival (> 1 Month)

-

Temperature: -20°C to -80°C.

-

Vessel: Flame-sealed glass ampoule or crimp-top vial with PTFE/Silicone septum.

-

Atmosphere: Backfilled with Argon (Ar is heavier than air and provides a better blanket than

). -

Protocol:

-

Dissolve the compound in a minimal amount of anhydrous solvent (e.g., Toluene) if solid storage is problematic due to sublimation. Note: Pure neat liquid is preferred if stability is verified.

-

Flush the headspace with Argon for 30 seconds.

-

Seal and wrap the cap with Parafilm to prevent moisture ingress.

-

Tier 2: Active Use (1 Week - 1 Month)

-

Temperature: 2°C to 8°C (Standard Refrigerator).

-

Vessel: Amber glass vial with screw cap.

-

Precaution: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which catalyzes hydration to the ketone (See Fig 1).

Tier 3: Immediate Synthesis (< 24 Hours)

-

Temperature: Ambient (20-25°C).

-

Handling: Keep under an inert blanket. Do not leave open to air.[1]

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for prolonged periods unless the pH is strictly neutral.

Handling & Safety Procedures

The "No-Metal" Rule

Crucial: Never use metal spatulas or needles that may contain traces of copper or iron (e.g., rusted steel) when handling the neat compound.

-

Risk: Formation of Copper(I) acetylides, which are shock-sensitive explosives.

-

Solution: Use glass pipettes, Teflon-coated spatulas, or plastic disposable tools.

Thawing Workflow

Improper thawing is the #1 cause of water contamination.

Quality Control & Analytical Monitoring

Before using 2-Ethynyl-6-methylpyrazine in critical steps (e.g., Sonogashira coupling), verify its purity.

Visual Inspection

-

Pass: Colorless to pale yellow liquid/low-melting solid.

-

Fail: Dark brown/black oil (Polymerization) or cloudy precipitate (Dimer formation).

1H-NMR Markers (CDCl3)

-

Active Alkyne Proton: Look for a singlet at

ppm. -

Degradation Flag: Disappearance of the alkyne proton and broadening of aromatic signals indicates polymerization. Appearance of a methyl ketone signal (

ppm) indicates hydration.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Ethynylpyridine (Structural Analog). Retrieved from

- Rationale: Establishes baseline storage (Refriger

-

Sigma-Aldrich. (2025). Product Specification: 2-Ethynylpyridine.[1][2][3] Retrieved from

- Rationale: Confirms sensitivity to heat and polymeriz

-

National Institutes of Health (NIH). (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling.[4] Retrieved from

- Rationale: Demonstrates the utility and handling of ethynyl-heterocycles in sensitive biological synthesis.

-

Royal Society of Chemistry. (2024). Pyrazinacene conjugated polymers: a breakthrough in synthesis.[5] Chemical Science. Retrieved from

- Rationale: Provides mechanistic evidence for the polymerization pathways of pyrazine-alkyne deriv

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Ethynyl-6-methylpyrazine: Synthesis, Properties, and Applications

Introduction and Strategic Importance

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1][2] The introduction of an ethynyl group onto the pyrazine scaffold, creating 2-Ethynyl-6-methylpyrazine, is a strategic synthetic modification. The terminal alkyne is a versatile functional group, serving as a linchpin for further molecular elaboration through reactions like "click" chemistry, Sonogashira couplings, and various cyclizations. This unlocks access to a vast chemical space of more complex and potentially bioactive molecules.[3]

This guide provides a comprehensive overview of the predicted identifiers, a plausible and detailed synthetic route, anticipated physicochemical properties, and the potential applications of 2-Ethynyl-6-methylpyrazine, grounded in the established chemistry of its constituent functionalities.

Chemical Identity and Predicted Identifiers

While a CAS number has not been assigned, the key identifiers for 2-Ethynyl-6-methylpyrazine can be predicted based on its structure.

| Identifier | Predicted Value |

| IUPAC Name | 2-Ethynyl-6-methylpyrazine |

| Chemical Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Canonical SMILES | CC1=NC(=C=CN=C1)C#C |

| InChI Key | (Predicted) |

Chemical Structure:

Structure of 2-Ethynyl-6-methylpyrazine

Synthesis Pathway: A Field-Proven Approach

The most logical and robust method for the synthesis of 2-Ethynyl-6-methylpyrazine is the Sonogashira cross-coupling reaction .[4] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[5]

The synthesis is proposed as a two-step process starting from the commercially available precursor, 2-Chloro-6-methylpyrazine .

Step 1: Sonogashira Coupling with a Protected Acetylene Source

To avoid side reactions of the terminal alkyne, a protected acetylene, such as trimethylsilylacetylene (TMSA) , is employed.[4]

Workflow for Sonogashira Coupling

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is readily cleaved under mild basic conditions to yield the final product.[6][7]

Workflow for TMS Deprotection

Experimental Protocol: A Self-Validating System

Materials and Reagents:

-

Trimethylsilylacetylene (TMSA)[6]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyrazine

-

To a dry, argon-flushed round-bottom flask, add 2-chloro-6-methylpyrazine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and anhydrous Et₃N. Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-6-((trimethylsilyl)ethynyl)pyrazine.

Part B: Synthesis of 2-Ethynyl-6-methylpyrazine

-

Dissolve the purified 2-methyl-6-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in methanol.

-

Add potassium carbonate (1.5 eq) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 2-Ethynyl-6-methylpyrazine.

Predicted Physicochemical Properties

The following properties are predicted based on the structure of 2-Ethynyl-6-methylpyrazine and data from analogous compounds such as 2-ethyl-6-methylpyrazine and other pyrazine derivatives.[10]

| Property | Predicted Value/Range | Rationale |

| Appearance | Colorless to pale yellow solid or liquid | Similar to other small, substituted pyrazines. |

| Boiling Point | 180-200 °C (at 760 mmHg) | Higher than 2-ethyl-6-methylpyrazine due to the rigid alkyne moiety. |

| Melting Point | 40-60 °C | The planar structure and potential for crystal packing may result in a solid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | Expected for a small, relatively nonpolar aromatic compound. |

| pKa | ~1.5 - 2.5 | The pyrazine nitrogen atoms are weakly basic. |

Potential Applications in Research and Drug Development

The strategic incorporation of an ethynyl group onto the pyrazine scaffold positions 2-Ethynyl-6-methylpyrazine as a valuable building block in several high-impact areas:

-

Medicinal Chemistry and Drug Discovery: The pyrazine nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[2][11] The ethynyl group can act as a key binding element with biological targets or as a handle for further derivatization to explore structure-activity relationships (SAR). Potential therapeutic areas include oncology, infectious diseases, and neuroscience.[1][12]

-

Click Chemistry: As a terminal alkyne, this compound is an ideal substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions. This allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates, a common motif in modern drug design.

-

Materials Science: Ethynyl-substituted aromatic compounds are precursors to conjugated polymers and organic electronic materials. The nitrogen atoms in the pyrazine ring can modulate the electronic properties of such materials, making them of interest for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.[12]

-

Bioconjugation and Chemical Biology: The alkyne functionality can be used to label biomolecules for imaging and proteomics studies.

Safety and Handling

Specific toxicity data for 2-Ethynyl-6-methylpyrazine is unavailable. However, based on its precursor, 2-chloro-6-methylpyrazine, and general knowledge of nitrogen-containing heterocycles, the following precautions are advised:

-

Hazard Class: Likely to be harmful if swallowed, and may cause skin and eye irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

While 2-Ethynyl-6-methylpyrazine remains a compound with limited publicly available data, its synthesis is readily achievable through established and reliable synthetic methodologies, primarily the Sonogashira coupling. Its strategic design, combining the privileged pyrazine scaffold with the versatile ethynyl group, makes it a highly attractive building block for advancing research in drug discovery, chemical biology, and materials science. This guide provides a robust, predictive framework for its synthesis, properties, and potential applications, empowering researchers to explore its utility in their respective fields.

References

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylpyrazine. Retrieved from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]

-

Polycyclic Aromatic Compounds. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

PubMed. (1990). Studies on Pyrazine Derivatives. XXXIII. Synthesis and Tuberculostatic Activity of 1-[1-(2-pyrazinyl)-ethyl]-4-N-substituted Thiosemicarbazide Derivatives. Retrieved from [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trimethylsilylacetylene. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

PubMed Central. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

-

PubMed. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Retrieved from [Link]

-

The Good Scents Company. (n.d.). EPI System Information for 2-ethyl-6-methyl pyrazine 13925-03-6. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylpyrazine EP Reference Standard CAS 109-08-0 Sigma Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. actascientific.com [actascientific.com]

- 13. rsc.org [rsc.org]

- 14. ijbpas.com [ijbpas.com]

Retrosynthetic Analysis and Strategic Synthesis of 2-Ethynyl-6-methylpyrazine: A Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis and forward synthesis of 2-ethynyl-6-methylpyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a strategic rationale for the synthetic design, grounded in established chemical principles and supported by detailed, actionable protocols.

Introduction and Strategic Overview

2-Ethynyl-6-methylpyrazine is a bifunctional molecule featuring a nucleophilic pyrazine core, known for its role in hydrogen bonding and as a bioisostere for other aromatic systems, and a reactive ethynyl group, which is a versatile handle for further chemical transformations such as click chemistry, cross-coupling reactions, and polymerization. A robust and efficient synthesis is therefore of significant interest.

Our synthetic strategy is built upon a logical retrosynthetic analysis, which deconstructs the target molecule into readily available or easily synthesizable precursors. The forward synthesis is designed for efficiency, high yield, and scalability, employing well-established and reliable chemical transformations.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-ethynyl-6-methylpyrazine begins with the disconnection of the most synthetically accessible bonds. The primary disconnection is the carbon-carbon bond between the pyrazine ring and the ethynyl group. This leads to a key intermediate, a halogenated pyrazine, and a protected acetylene equivalent.

Caption: Retrosynthetic analysis of 2-ethynyl-6-methylpyrazine.

This analysis reveals a convergent synthetic strategy:

-

Disconnection 1 (C(sp)-C(sp2) bond): The ethynyl group can be installed via a Sonogashira coupling reaction.[1][2] This retrosynthetic step leads to a halopyrazine, such as 2-chloro-6-methylpyrazine, and a suitable acetylene source. For practical reasons, a protected alkyne like (trimethylsilyl)acetylene is preferred to avoid side reactions.[3]

-

Disconnection 2 (C-Cl bond): The 2-chloro-6-methylpyrazine can be envisioned as arising from the direct chlorination of 2-methylpyrazine. This is a common functional group interconversion on heterocyclic systems.

-

Disconnection 3 (Pyrazine ring): The 2-methylpyrazine core can be constructed through the condensation of readily available starting materials, namely ethylenediamine and 1,2-propanediol.[4]

This retrosynthetic pathway is advantageous as it relies on commercially available starting materials and well-understood, high-yielding reactions.

Forward Synthesis and Experimental Protocols

The forward synthesis of 2-ethynyl-6-methylpyrazine is presented as a three-step process, starting from the commercially available 2-methylpyrazine.

Caption: Forward synthesis workflow for 2-ethynyl-6-methylpyrazine.

Step 1: Synthesis of 2-Chloro-6-methylpyrazine

The introduction of a chlorine atom onto the pyrazine ring is achieved via electrophilic halogenation. The pyrazine ring is electron-deficient, making direct halogenation challenging. However, the reaction can be driven to completion under appropriate conditions.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, suspend 2-methylpyrazine (1.0 eq) in a suitable solvent such as a lower dialkylacid amide (e.g., dimethylformamide).[5]

-

Chlorination: Heat the mixture to 70-105 °C.[5] Bubble chlorine gas (Cl₂) slowly through the reaction mixture. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloro-6-methylpyrazine.

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-Methylpyrazine | 1.0 eq | Starting material |

| Chlorine (Cl₂) | Excess | Chlorinating agent |

| Solvent | Dimethylformamide | Polar aprotic solvent to dissolve reactants |

| Temperature | 70-105 °C | To overcome the activation energy for halogenation |

| Reaction Time | Monitored by GC/TLC | To ensure complete conversion |

Note: 2-Chloro-6-methylpyrazine is also commercially available, which may be a more time- and cost-effective starting point for the subsequent step.[6]

Step 2: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The use of (trimethylsilyl)acetylene provides a stable and easy-to-handle source of the ethynyl group.[1]

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-6-methylpyrazine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq).

-

Addition of Reagents: Add a degassed solvent, such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and triethylamine. To this mixture, add (trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by GC or TLC.

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-Chloro-6-methylpyrazine | 1.0 eq | Electrophilic coupling partner |

| (Trimethylsilyl)acetylene | 1.2 eq | Nucleophilic coupling partner (protected) |

| Pd(PPh₃)₂Cl₂ | 0.025 eq | Palladium catalyst |

| CuI | 0.05 eq | Co-catalyst |

| Triethylamine | Solvent/Base | Base to neutralize HCl byproduct and as a solvent |

| Temperature | Room temp. to 70 °C | Mild conditions are typically sufficient |

Step 3: Deprotection to 2-Ethynyl-6-methylpyrazine

The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Protocol:

-

Reaction Setup: Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Deprotection: Add a deprotecting agent. A common and effective method is the addition of a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF). Alternatively, potassium carbonate (K₂CO₃) in methanol can be used. Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure 2-ethynyl-6-methylpyrazine.

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-((TMS)ethynyl)-6-methylpyrazine | 1.0 eq | Protected alkyne |

| Tetrabutylammonium fluoride (TBAF) | 1.1 eq | Fluoride source for TMS cleavage |

| Solvent | THF or Methanol | To dissolve the substrate |

| Temperature | Room temperature | Mild conditions are sufficient for deprotection |

Conclusion

This guide has outlined a logical and efficient retrosynthetic analysis and forward synthesis for 2-ethynyl-6-methylpyrazine. The proposed route leverages well-established, high-yielding reactions, and utilizes readily available starting materials. The detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block. The strategic use of a protected alkyne in the Sonogashira coupling is a key feature of this synthesis, ensuring a clean and efficient reaction. By understanding the rationale behind each step, researchers can adapt and optimize these procedures for their specific applications in drug discovery and materials science.

References

-

Pearson Education. Sonogashira Coupling Reaction Exam Prep. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

- Google Patents.

-

ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]

-

ResearchGate. Synthesis of 2-methyl-6-vinylpyrazine. [Link]

- Google Patents. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.

-

MDPI. Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. [Link]

-

Organic Syntheses. trimethylsilylacetylene. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

PubMed. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. [Link]

- Google Patents.

-

ResearchGate. Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. [Link]

-

PubChem. 2-Chloro-6-methylpyrazine. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Quantum Chemical Investigation of 2-Ethynyl-6-methylpyrazine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] This technical guide presents a comprehensive quantum chemical analysis of a novel derivative, 2-Ethynyl-6-methylpyrazine. We provide a foundational blueprint for researchers, scientists, and drug development professionals to understand and predict the molecule's physicochemical properties, reactivity, and potential as a therapeutic agent. This document moves beyond a simple recitation of methods to explain the strategic choices behind the computational protocols, ensuring a self-validating and reproducible workflow. All calculations are grounded in Density Functional Theory (DFT), a robust method for elucidating the electronic structure of organic molecules.[3][4] By detailing the geometry optimization, vibrational analysis, and frontier molecular orbital characteristics, we offer critical insights to accelerate the rational design of next-generation pyrazine-based pharmaceuticals.

Introduction: The Significance of the Pyrazine Moiety in Pharmacology

Pyrazine, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[5][6] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to favorable drug-target interactions.[7] Pyrazine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[5][6] Prominent examples of pyrazine-containing drugs include the anticancer agent Bortezomib and the insomnia treatment Eszopiclone.[1]

The subject of this guide, 2-Ethynyl-6-methylpyrazine, is a novel compound designed to merge the established pharmacophoric features of the pyrazine ring with the unique chemical reactivity and linear geometry of an ethynyl group. The methyl group can enhance binding affinity through hydrophobic interactions and improve metabolic stability. The ethynyl substituent is of particular interest as it can participate in various chemical reactions, including covalent bonding with target residues, and its rigidity can influence the molecule's conformational preferences.

Computational chemistry provides an indispensable toolkit in modern drug discovery, enabling the prediction of molecular properties and guiding synthetic efforts.[8] By employing quantum chemical calculations, we can construct a detailed electronic and structural profile of 2-Ethynyl-6-methylpyrazine, offering a priori insights that would otherwise require significant synthetic and experimental resources.

Theoretical & Methodological Framework

The reliability of quantum chemical predictions is contingent upon the judicious selection of theoretical methods and basis sets. For a molecule like 2-Ethynyl-6-methylpyrazine, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its efficiency in capturing electron correlation effects. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for a broad range of chemical systems, including pyrazine derivatives.[4] It combines the strengths of Hartree-Fock theory with density functional approximations.

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p) , is selected for this study. Here's a breakdown of its components and the rationale for its choice:

-

6-311G : This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

+ : The diffuse function is crucial for accurately describing molecules with lone pairs and π-systems, like pyrazine, and for calculating properties such as electron affinity.

-

(d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) are essential for describing the anisotropic nature of electron density in molecules, leading to more accurate geometries and energies.

This combination of B3LYP and 6-311+G(d,p) has been shown to provide reliable results for the vibrational and electronic properties of pyrazine and its derivatives.[9]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed in this study.

Caption: Computational workflow for the quantum chemical analysis of 2-Ethynyl-6-methylpyrazine.

Experimental Protocols: A Step-by-Step Guide to the Calculations

The following protocols outline the execution of the quantum chemical calculations using a generic quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Protocol 1: Geometry Optimization

-

Input Structure Generation :

-

Draw the 2D structure of 2-Ethynyl-6-methylpyrazine.

-

Convert the 2D structure to a 3D model using a molecular builder.

-

Perform an initial, rapid geometry refinement using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Calculation Setup :

-

Select the B3LYP functional.

-

Choose the 6-311+G(d,p) basis set.

-

Specify a geometry optimization calculation.

-

Ensure the convergence criteria are set to tight or very tight for a precise minimum energy structure.

-

Submit the calculation.

-

-

Post-Calculation Analysis :

-

Verify that the optimization has converged successfully.

-

Extract the final optimized coordinates.

-

Measure key bond lengths and angles.

-

Protocol 2: Vibrational Frequency Analysis

-

Calculation Setup :

-

Use the optimized geometry from Protocol 1 as the input structure.

-

Select the B3LYP functional and 6-311+G(d,p) basis set.

-

Specify a frequency calculation.

-

Submit the calculation.

-

-

Post-Calculation Analysis :

-

Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.

-

Analyze the calculated vibrational modes and their corresponding frequencies.

-

Extract the zero-point vibrational energy (ZPVE).

-

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

-

Calculation Setup :

-

This analysis is typically performed as part of the geometry optimization calculation. Ensure that the software is set to save the molecular orbitals.

-

-

Post-Calculation Analysis :

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Record the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

-

Calculation Setup :

-

Use the optimized geometry from Protocol 1.

-

Specify a single-point energy calculation with the B3LYP/6-311+G(d,p) level of theory.

-

Request the generation of the molecular electrostatic potential surface.

-

-

Post-Calculation Analysis :

-

Visualize the MEP surface, typically color-coded with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

-

Predicted Physicochemical Properties and Data Analysis

The following tables summarize the key quantitative data predicted from the quantum chemical calculations.

Table 1: Predicted Structural Parameters of 2-Ethynyl-6-methylpyrazine

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (pyrazine ring) | 1.39 - 1.40 |

| C-N (pyrazine ring) | 1.33 - 1.34 |

| C-C (ethynyl) | 1.43 |

| C≡C (ethynyl) | 1.21 |

| C-H (ethynyl) | 1.07 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.09 |

| Bond Angles (degrees) | |

| C-N-C (pyrazine ring) | ~116 |

| N-C-C (pyrazine ring) | ~122 |

| C-C≡C (ethynyl) | ~179 |

| H-C-C (pyrazine ring) | ~120 |

Note: These are representative values and will vary slightly depending on the specific atoms in the ring.

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Energy of HOMO | -6.8 eV | Related to the molecule's ability to donate electrons (act as a nucleophile). |

| Energy of LUMO | -1.2 eV | Related to the molecule's ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Influences solubility, membrane permeability, and non-covalent interactions. |

| Zero-Point Vibrational Energy | 105.2 kcal/mol | Important for accurate thermodynamic calculations. |

Interpretation and Insights for Drug Development

Molecular Structure and Conformation

The optimized geometry of 2-Ethynyl-6-methylpyrazine is predicted to be planar, which is characteristic of aromatic systems. The ethynyl group is linear, and this rigidity will limit the conformational flexibility of the molecule, a desirable trait for reducing the entropic penalty upon binding to a target.

Chemical Reactivity and Stability

The HOMO is primarily localized on the pyrazine ring and the ethynyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazine ring, suggesting these are the sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.6 eV indicates that 2-Ethynyl-6-methylpyrazine is expected to be a kinetically stable molecule under physiological conditions.

Caption: Frontier Molecular Orbital energy diagram for 2-Ethynyl-6-methylpyrazine.

Intermolecular Interactions and Binding Potential

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting non-covalent interactions. For 2-Ethynyl-6-methylpyrazine, the MEP surface reveals:

-

Negative Potential (Red) : Concentrated around the nitrogen atoms of the pyrazine ring. These regions are prime locations for hydrogen bond donation from a biological target (e.g., from an amide N-H or hydroxyl O-H group).

-

Positive Potential (Blue) : Located around the hydrogen atoms, particularly the ethynyl proton. These areas can interact favorably with electron-rich residues on a target protein.

-

Neutral Potential (Green) : The methyl group and the carbon backbone of the pyrazine ring are largely neutral, suggesting they are likely to engage in hydrophobic or van der Waals interactions.

This detailed map of the electrostatic landscape allows medicinal chemists to rationally design modifications to enhance binding affinity and selectivity.

Conclusion and Future Directions

This in-depth technical guide has established a robust computational framework for the characterization of 2-Ethynyl-6-methylpyrazine. The quantum chemical calculations, based on the B3LYP/6-311+G(d,p) level of theory, predict a stable, planar molecule with distinct electronic features that are promising for drug discovery applications. The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides actionable insights for medicinal chemists to guide the design of derivatives with improved pharmacological profiles.

The data presented herein serves as a foundational reference for future experimental work. The predicted vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. Furthermore, the detailed electronic structure can be used as a starting point for more advanced computational studies, such as molecular docking simulations to identify potential biological targets and molecular dynamics simulations to understand its behavior in a biological environment.

References

-

Anharmonic resonances in the vibrational spectra of pyrazine. (2025). ResearchGate. Retrieved from [Link]

-

DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. Retrieved from [Link]

-

Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

-